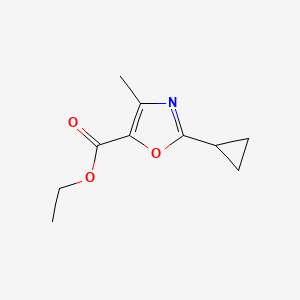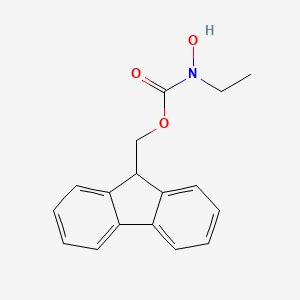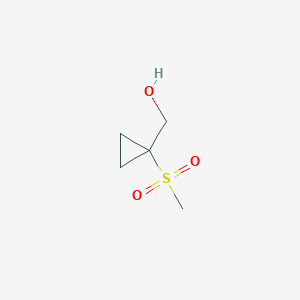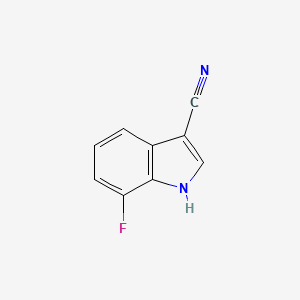
7-フルオロ-1H-インドール-3-カルボニトリル
概要
説明
7-Fluoro-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C9H5FN2 . It has a molecular weight of 160.15 .
Molecular Structure Analysis
The molecular structure of 7-Fluoro-1H-indole-3-carbonitrile consists of a benzene ring fused with a pyrrole ring, with a fluorine atom attached at the 7th position and a carbonitrile group at the 3rd position .科学的研究の応用
抗ウイルス用途
7-フルオロ-1H-インドール-3-カルボニトリル誘導体は、その抗ウイルス特性について調査されています。 例えば、特定の誘導体はインフルエンザAおよびコクサッキーB4ウイルスに対して阻害活性を示し、IC50値は抗ウイルス剤としての可能性を示唆しています .
抗炎症用途
インドール誘導体、特にフルオロインドール構造を持つものは、抗炎症作用を持つことが知られています。 これらの化合物は、特定の炎症経路を標的にするように設計でき、炎症性疾患の新しい治療法につながる可能性があります .
抗癌用途
インドール核は、多くの抗癌剤に見られる共通の構造です。 7-フルオロ-1H-インドール-3-カルボニトリルの誘導体は、合成して癌細胞の増殖と増殖を阻害する効果を調べることができます .
抗菌用途
インドール誘導体は、抗菌活性を示すことが報告されています。 これは、細菌、真菌、原虫感染症の治療における潜在的な用途を含みます。フルオロインドール部分は、化合物の有効性に重要な役割を果たす可能性があります .
酵素阻害
7-フルオロ-1H-インドール-3-カルボニトリル誘導体は、グリコーゲンシンターゼキナーゼ3β(GSK-3)およびイノシン一リン酸デヒドロゲナーゼ(IMPDH)など、さまざまな酵素の阻害剤として作用する可能性があります。これらの酵素は、疾患の治療と管理における重要な標的です .
HIV-1インテグラーゼ阻害
これらの化合物は、HIV-1インテグラーゼ阻害剤としての役割についても研究されています。 この用途は、抗レトロウイルス療法の開発において重要です。ウイルスDNAが宿主ゲノムに組み込まれることは、HIV複製サイクルにおける重要なステップです .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
将来の方向性
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, potentially by interfering with the viral life cycle .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, potentially inhibiting viral replication .
生化学分析
Biochemical Properties
7-Fluoro-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-Fluoro-1H-indole-3-carbonitrile, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.
Cellular Effects
7-Fluoro-1H-indole-3-carbonitrile influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Additionally, 7-Fluoro-1H-indole-3-carbonitrile may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 7-Fluoro-1H-indole-3-carbonitrile involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events . Additionally, 7-Fluoro-1H-indole-3-carbonitrile may induce changes in gene expression by interacting with DNA or RNA, leading to alterations in transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-1H-indole-3-carbonitrile may change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure of cells to 7-Fluoro-1H-indole-3-carbonitrile may result in adaptive responses, such as changes in gene expression or cellular metabolism, which can impact the compound’s overall efficacy and safety.
Dosage Effects in Animal Models
The effects of 7-Fluoro-1H-indole-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities, without causing significant toxicity . At higher doses, 7-Fluoro-1H-indole-3-carbonitrile may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects are essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
7-Fluoro-1H-indole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, 7-Fluoro-1H-indole-3-carbonitrile may affect metabolic flux or metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 7-Fluoro-1H-indole-3-carbonitrile within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, 7-Fluoro-1H-indole-3-carbonitrile may accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 7-Fluoro-1H-indole-3-carbonitrile is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 7-Fluoro-1H-indole-3-carbonitrile may localize to the nucleus, where it can interact with DNA or transcription factors, modulating gene expression and cellular function.
特性
IUPAC Name |
7-fluoro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDDNNRUAJTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697472 | |
| Record name | 7-Fluoro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043601-55-3 | |
| Record name | 7-Fluoro-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1043601-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





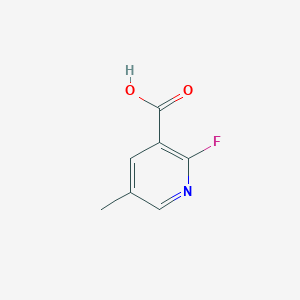
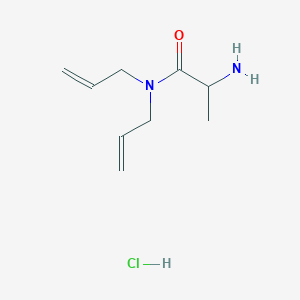

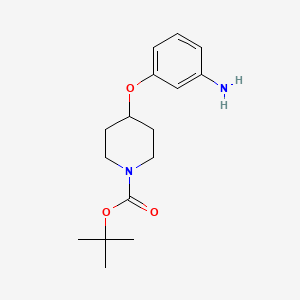
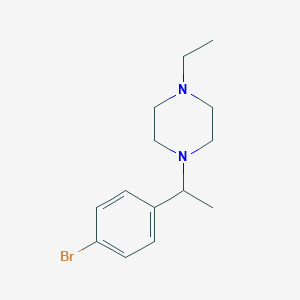
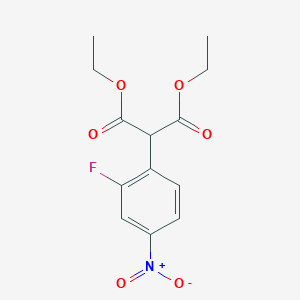
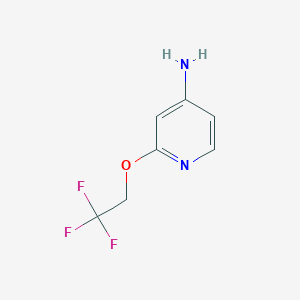
![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)
